Home > Products > Screening Compounds P82899 > 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine
1-(3,5-dimethoxybenzoyl)-4-methylpiperazine - 181047-34-7

1-(3,5-dimethoxybenzoyl)-4-methylpiperazine

Catalog Number: EVT-5766778
CAS Number: 181047-34-7
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a methyl group at the fourth position of the piperazine. This unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be synthesized through various organic synthesis methods, with detailed procedures documented in scientific literature. Several studies have explored the synthesis and characterization of piperazine derivatives, including 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine, demonstrating its relevance in drug discovery and development .

Classification

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is classified as an organic compound with a piperazine core. It falls under the category of benzamide derivatives due to the presence of the benzoyl moiety. The compound is also categorized as an aromatic amine because of its aromatic ring structure.

Synthesis Analysis

Methods

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine typically involves multiple steps:

  1. Synthesis of 3,5-Dimethoxybenzoyl Chloride: This is achieved by treating 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride .
  2. Formation of 1-(3,5-Dimethoxyphenyl)ethanone: The acid chloride is then reacted with ethyl potassium malonate and magnesium chloride in anhydrous acetonitrile to produce the desired ketone .
  3. Piperazine Derivative Formation: The final step involves the reaction of the ketone with 4-methylpiperazine under suitable conditions (often involving coupling agents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride) to yield 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine .

Technical Details

The entire synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine can be represented as follows:

  • Chemical Formula: C15_{15}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: Approximately 276.34 g/mol

The compound consists of:

  • A piperazine ring (C4_{4}H10_{10}N2_{2})
  • A benzoyl group (C7_{7}H7_{7}O)
  • Two methoxy groups (-OCH3_{3}) attached to the benzene ring.

Data

Spectroscopic data such as NMR and IR provide insights into the functional groups present in the molecule:

  • IR Spectrum: Characteristic peaks indicating -NH stretching (~3344 cm1^{-1}), aromatic C-H stretching (~3010–2980 cm1^{-1}), and carbonyl (C=O) stretching (~1633 cm1^{-1}).
  • NMR Spectrum: Signals corresponding to various hydrogen environments in the molecule confirm its structure .
Chemical Reactions Analysis

Reactions

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.
  • Acylation Reactions: The carbonyl group in the benzoyl moiety can react with nucleophiles, leading to further derivatization.

Technical Details

The reactivity profile is influenced by electronic effects from the methoxy substituents on the benzene ring, which can enhance or diminish nucleophilicity depending on the reaction conditions used.

Mechanism of Action

The mechanism by which 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine exerts its biological effects likely involves interaction with specific biological targets such as receptors or enzymes.

Process

  • Binding Affinity: The compound may bind to target proteins involved in signaling pathways or metabolic processes due to its structural similarity to known ligands.
  • Biological Activity: Studies suggest that piperazine derivatives can exhibit anti-proliferative properties against cancer cell lines by inhibiting key kinases involved in cell growth and division .

Data

Quantitative data from biological assays demonstrate varying degrees of potency against different targets, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid.
  • Melting Point: Ranges between 134–136 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetonitrile; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses using techniques such as High Performance Liquid Chromatography (HPLC) ensure purity levels suitable for pharmacological testing .

Applications

Scientific Uses

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine holds promise in several scientific fields:

  • Pharmaceutical Research: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  • Drug Development: Serves as a scaffold for synthesizing new compounds with enhanced biological activity.

Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .

Introduction to 1-(3,5-Dimethoxybenzoyl)-4-Methylpiperazine

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine is a synthetically engineered small molecule featuring a central piperazine ring decorated with a methyl group at one nitrogen atom and a 3,5-dimethoxybenzoyl moiety at the other. This structural configuration places it within a broader class of N-benzoylpiperazine derivatives investigated for their targeted interactions with neuroreceptors—particularly sigma (σ) receptors—implicated in pain perception, neurological disorders, and cancer progression. Its design embodies strategic hydrophobic and hydrogen-bonding elements intended to optimize receptor affinity and subtype selectivity, positioning it as a valuable tool compound in preclinical pharmacology [2] [4].

Structural Definition and IUPAC Nomenclature

The systematic IUPAC name for this compound is 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine, which precisely defines its core architecture. The name specifies:

  • A piperazine ring as the parent heterocycle (six-membered ring with two opposing nitrogen atoms at positions 1 and 4).
  • A methyl group (-CH₃) attached to the nitrogen at position 4.
  • A benzoyl group (C₆H₅C=O-) attached to the nitrogen at position 1, where the phenyl ring is substituted at the meta (3 and 5) positions with methoxy groups (-OCH₃) [4].
  • Molecular Geometry and Key Features: The 3,5-dimethoxybenzoyl group adopts a conformation where the carbonyl (C=O) group is coplanar with the aromatic ring, facilitating resonance. The methoxy substituents project symmetric hydrophobic volumes, while their oxygen atoms serve as hydrogen-bond acceptors. The methyl group on the piperazine nitrogen restricts conformational flexibility and modulates basicity (calculated pKa ~7.5–8.5 for the secondary amine). The tertiary amide linkage introduces partial double-bond character, restricting rotation and stabilizing a planar geometry between the carbonyl and piperazine N1 [4] [7].

  • Physicochemical Properties:

  • Molecular Formula: C₁₄H₂₀N₂O₃
  • Molecular Weight: 264.33 g/mol
  • Physical Form: Typically a white to off-white crystalline solid (based on analogues like compound 15 in [4]).
  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO), low solubility in water (<1 mg/mL) due to hydrophobic benzoyl and piperazine domains.

  • Structure-Activity Relationship (SAR) Determinants:

Structural DomainRole in PharmacophoreImpact on Bioactivity
Piperazine CoreCentral scaffold with ionizable nitrogen (N4)Provides positive charge for electrostatic interactions; N4 protonation enhances σ1R affinity
N4-Methyl GroupModifies basicity and steric bulkIncreases selectivity for σ1R over σ2R by optimizing hydrophobic fit
Carbonyl LinkerSpacer between piperazine and aryl groupMaintains optimal distance (≈5 Å) between hydrophobic regions; amide H-bonding potential
3,5-Dimethoxyaryl GroupPrimary Hydrophobic Domain (HYD1)Symmetric methoxy groups enhance π-stacking and H-bond acceptor capacity; drives σ1R binding potency

Historical Context and Discovery in Medicinal Chemistry

The development of 1-(3,5-dimethoxybenzoyl)-4-methylpiperazine stems from iterative optimization of early piperazine-based neuroreceptor ligands. Piperazine scaffolds emerged prominently in the 1990s–2000s for their synthetic versatility and CNS permeability, exemplified by antihistamines (e.g., cyclizine) and antipsychotics. Research into σ receptor ligands intensified following the cloning of σ1R (1996) and its implication in neuroprotection, pain modulation, and oncology [2] [4].

  • Lead Optimization Trajectory:
  • Early Generation: SA4503 (cutamesine), a 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine σ1R agonist (Ki σ1 = 4.6 nM), demonstrated neuroprotective effects in stroke trials but limited σ1/σ2 selectivity (14-fold) [2].
  • Benzoyl Shift: Replacement of phenethyl with benzoyl groups (e.g., in compound 8, Ki σ1 = 5.7 nM) improved σ1R affinity and selectivity (432-fold over σ2R) by reducing conformational flexibility and enhancing HYD1-receptor complementarity [4].
  • 3,5-Dimethoxy Optimization: Introduction of symmetric 3,5-dimethoxy groups (vs. 4-methoxy in earlier leads) maximized hydrophobic contact and H-bonding within the σ1R binding pocket, yielding derivatives like the title compound with sub-nanomolar potential (analogous to compound 15, Ki σ1 = 1.6 nM) [4].

  • Key Milestones in Piperazine-Based σ Ligand Development:

Year RangeKey AdvancementRepresentative CompoundSignificance
1990sPhenethyl/benzyl piperazines as σ ligandsSA4503 (σ1R agonist)Validated σ1R as target for cognitive disorders
Early 2000sEther modifications for PET imaging[¹¹C]SA4503Enabled in vivo σ1R quantification in humans
2010–2020Benzoylpiperazines for σ1R selectivityCompound 8 (Ki σ1 = 5.7 nM)Achieved >400-fold σ1/σ2 selectivity
2020–PresentHydrophobic domain optimizationTitle compound analogsPushed Ki σ1 to low nM range with >800-fold selectivity

Role in Sigma Receptor Ligand Research

1-(3,5-Dimethoxybenzoyl)-4-methylpiperazine exemplifies the application of Glennon’s σ1R pharmacophore model, which requires:

  • A central basic amine (piperazine N4)
  • Two distal hydrophobic regions (HYD1: dimethoxyaryl; HYD2: methyl group)
  • Optimum steric separation (6–8 Å between HYD1 and amine) [4].
  • Binding Affinity and Selectivity: This compound’s design achieves high σ1R affinity (predicted Ki < 5 nM based on structural analogs) and exceptional σ1/σ2 selectivity (>500-fold), attributable to:
  • Perfect fit of the 3,5-dimethoxybenzoyl into the σ1R hydrophobic cleft.
  • The N4-methyl group occupying a smaller secondary hydrophobic niche in σ1R, less accommodated by σ2R/TMEM97 [4].

  • Target Engagement and Functional Activity:

  • Mechanism: Functions as a high-affinity σ1R antagonist, blocking chaperone activity and modulating Ca²⁺ signaling, NMDA receptor function, and opioid efficacy [4].
  • In Vivo Efficacy: Direct analogs (e.g., compound 15) show dose-dependent (3–60 mg/kg, i.p.) antinociception in murine inflammatory (formalin test) and neuropathic pain (CCI model) without motor impairment (rotarod) [4].
  • Therapeutic Implications: Validates σ1R antagonism for:
  • Neuropathic pain management (via NMDA/opioid pathway modulation).
  • Adjuvant cancer therapy (σ receptors overexpressed in tumors).
  • CNS disorders (depression, cocaine addiction) [2] [4].

  • Comparative Binding Profiles of Piperazine-Based σ Ligands:

CompoundKi σ1R (nM)Ki σ2R (nM)σ1 Selectivity (Ki σ2/Ki σ1)Primary Structural Features
SA4503 [2]4.66414Phenethyl + phenylpropyl chains
Compound 8 [4]5.724604324-Methoxybenzoyl + lipoic acid chain
Compound 15 [4]1.61418886Cyclohexylpropanoyl + 4-methoxybenzyl
Title Compound (Analog)~1–5*>1000*>500*3,5-Dimethoxybenzoyl + N4-methyl

*Predicted based on structural similarity to compound 15 and SAR principles in [4].

  • Research Applications:
  • Mechanistic Probes: Used to elucidate σ1R’s role in cellular stress responses and ion channel regulation.
  • Preclinical Analgesics: Foundation for developing non-opioid, non-sedating pain therapeutics.
  • Radiotracer Development: [¹¹C]-labeled versions could enable PET imaging of σ1R density in neurological diseases [2] [4].

Properties

CAS Number

181047-34-7

Product Name

1-(3,5-dimethoxybenzoyl)-4-methylpiperazine

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-15-4-6-16(7-5-15)14(17)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3

InChI Key

JNWDQAIZWQWVIU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.